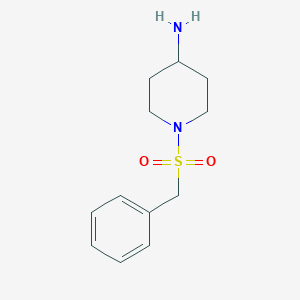

1-(Benzylsulfonyl)piperidin-4-amine

CAS No.:

Cat. No.: VC17572683

Molecular Formula: C12H18N2O2S

Molecular Weight: 254.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O2S |

|---|---|

| Molecular Weight | 254.35 g/mol |

| IUPAC Name | 1-benzylsulfonylpiperidin-4-amine |

| Standard InChI | InChI=1S/C12H18N2O2S/c13-12-6-8-14(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |

| Standard InChI Key | KBLPBARVTPBUNQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1N)S(=O)(=O)CC2=CC=CC=C2 |

Introduction

Structural and Chemical Properties

The piperidine ring adopts a chair conformation, with the benzylsulfonyl group occupying an axial or equatorial position depending on steric and electronic factors. The sulfonamide group (-SO₂-) introduces strong electron-withdrawing characteristics, influencing the basicity of the adjacent amine. The compound’s molecular formula is C₁₂H₁₈N₂O₂S, with a molecular weight of 278.35 g/mol.

Key functional groups:

-

Benzylsulfonyl moiety: Enhances metabolic stability and modulates solubility via aromatic π-stacking interactions.

-

Piperidine amine: A secondary amine with a pKa ~10.5, enabling protonation under physiological conditions .

Synthetic Methodologies

Sulfonylation of Piperidin-4-amine

The most direct route involves reacting piperidin-4-amine with benzylsulfonyl chloride in the presence of a base such as triethylamine or pyridine:

Reaction conditions typically use dichloromethane or THF as solvents at 0–25°C . Yields depend on the stoichiometric ratio of reactants and purification methods (e.g., recrystallization or column chromatography).

Alternative Pathways

Patent CN102442937B describes methods for functionalizing piperidine derivatives using sulfuric acid hydrolysis and ammoniacal workups . While this patent focuses on carboxylic acid derivatives, analogous steps could apply to sulfonamides:

-

Cyano intermediate formation: Introduce a cyano group at the 4-position of 1-benzylpiperidone.

-

Sulfonation: Replace the cyano group with a sulfonyl moiety via nucleophilic substitution.

-

Amine deprotection: Hydrolyze protective groups under acidic conditions .

Physicochemical and Pharmacokinetic Profiles

| Property | Value/Description |

|---|---|

| Solubility | Moderate in DMSO (>10 mM); low in H₂O |

| LogP | ~2.1 (predicted) |

| Hydrogen bond donors | 2 |

| Rotatable bonds | 4 |

The benzylsulfonyl group reduces membrane permeability compared to non-sulfonylated analogs but improves plasma protein binding .

Industrial and Research Applications

Medicinal Chemistry

The compound’s scaffold is a candidate for:

-

Kinase inhibitor development: Targeting EGFR or ALK in oncology.

-

Neuropathic pain agents: Modulation of σ-1 receptors.

Chemical Intermediate

Used in synthesizing:

-

Peptidomimetics: Incorporating the piperidine amine as a backbone substituent.

-

Polymer precursors: Functionalized monomers for conductive materials.

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume